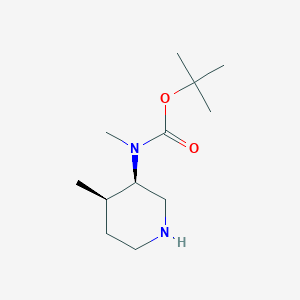

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

Description

Nomenclature and Structural Classification

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-yl)carbamate is classified within the chemical nomenclature system according to the International Union of Pure and Applied Chemistry guidelines, which designate the compound's full structural identity through its systematic name. The nomenclature reflects several key structural components: the tert-butyl group, which serves as the alkyl portion of the carbamate ester; the methyl substituent attached to the nitrogen atom of the carbamate group; and the (3R,4R)-4-methylpiperidin-3-yl portion, which describes the specific stereochemical configuration of the piperidine ring system. The Chemical Abstracts Service has assigned this compound the identifier 1640972-09-3, providing a unique numerical designation that facilitates precise identification within chemical databases and literature.

The structural classification of this compound places it within multiple overlapping categories of organic molecules. Primarily, it belongs to the carbamate family, which are characterized by the presence of the -NH-CO-O- functional group that combines features of both amides and esters. Carbamates represent a significant class of compounds in organic chemistry, functioning as structural motifs in pharmaceuticals, pesticides, and synthetic intermediates. The compound also classifies as a heterocyclic derivative due to its piperidine ring system, which is a six-membered saturated nitrogen-containing ring. Piperidine derivatives constitute an important class of compounds in medicinal chemistry, serving as building blocks for numerous pharmaceutical agents.

The stereochemical designation (3R,4R) indicates the absolute configuration of the chiral centers at positions 3 and 4 of the piperidine ring. This stereochemical specificity is crucial for the compound's properties, as different stereoisomers can exhibit vastly different biological activities and chemical behaviors. The R configuration follows the Cahn-Ingold-Prelog priority rules, which assign stereochemical descriptors based on the atomic numbers and connectivity of substituents around each chiral center. The presence of multiple chiral centers in this compound creates the potential for several stereoisomeric forms, making the specific (3R,4R) designation particularly important for distinguishing this compound from its stereoisomeric relatives.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of carbamate protecting group chemistry, which emerged as a crucial methodology in organic synthesis during the latter half of the twentieth century. The tert-butyloxycarbonyl protecting group, commonly referenced as the protective carbamate moiety in this compound, was developed as part of efforts to create acid-labile protecting groups that could be selectively removed under mild conditions. This protecting group technology revolutionized peptide synthesis and amino acid chemistry by providing researchers with tools to temporarily mask reactive amine functionalities during complex synthetic sequences.

The historical development of piperidine chemistry traces back to 1850 when the Scottish chemist Thomas Anderson first reported piperidine, followed by independent work by the French chemist Auguste Cahours in 1852. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational chemistry that would later enable the synthesis of complex piperidine derivatives like the compound under discussion. The industrial production of piperidine through pyridine hydrogenation using molybdenum disulfide catalysts provided the synthetic foundation for accessing substituted piperidine derivatives.

The specific synthesis and characterization of this compound represents a more recent development in the field, coinciding with advances in stereoselective synthesis and the growing recognition of stereochemistry's importance in pharmaceutical development. The compound's emergence reflects the pharmaceutical industry's increasing focus on enantiomerically pure compounds and the development of synthetic methodologies that can access specific stereoisomeric forms with high selectivity. The integration of piperidine chemistry with carbamate protecting group technology exemplifies the convergent evolution of synthetic organic chemistry, where established methodologies from different areas combine to enable access to increasingly complex molecular structures.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both a synthetic intermediate and a representative example of advanced protecting group chemistry. Carbamate groups have become essential tools in organic synthesis due to their chemical stability, ease of installation, and selective removal conditions. The compound exemplifies the sophisticated level of molecular design that modern synthetic chemistry can achieve, incorporating multiple functional groups and stereocenters within a single molecule while maintaining synthetic accessibility.

In the broader context of medicinal chemistry, this compound represents the type of complex intermediates that are essential for accessing bioactive molecules with precise three-dimensional structures. The carbamate functionality serves multiple roles in drug design, functioning as both a protecting group during synthesis and as a pharmacologically active moiety in final drug molecules. Studies have demonstrated that carbamate groups can increase the biological activity of pharmacophores while improving chemical and proteolytic stability. The specific stereochemical configuration of the piperidine ring in this compound is particularly relevant to medicinal chemistry, as the (3R,4R) stereochemistry can significantly influence binding interactions with biological targets.

The compound's structural features align with current trends in pharmaceutical research, particularly the emphasis on stereochemically defined compounds and the use of heterocyclic frameworks as drug scaffolds. Piperidine derivatives have found extensive application in pharmaceutical development, serving as core structures in treatments for neurological disorders, cardiovascular diseases, and other therapeutic areas. The combination of piperidine chemistry with carbamate protecting group technology enables the synthesis of complex pharmaceutical intermediates that would be difficult to access through alternative synthetic approaches.

| Structural Feature | Chemical Significance | Medicinal Chemistry Relevance |

|---|---|---|

| Tert-butyl carbamate group | Acid-labile protecting group, synthetic versatility | Potential prodrug functionality, metabolic stability |

| (3R,4R) stereochemistry | Defined three-dimensional structure | Specific biological target recognition |

| Piperidine ring system | Heterocyclic scaffold, conformational properties | Central nervous system penetration, receptor binding |

| Methyl substitution pattern | Steric and electronic effects | Modulation of pharmacokinetic properties |

The compound also serves as an important example of how modern synthetic chemistry addresses the challenges of accessing enantiomerically pure compounds. The ability to synthesize and isolate specific stereoisomeric forms like the (3R,4R) configuration represents a significant advancement over earlier synthetic approaches that often produced racemic mixtures. This stereochemical control is essential for pharmaceutical development, where different enantiomers can exhibit dramatically different biological activities, ranging from therapeutic effects to potential toxicity.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUGTHQTDCPAHY-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Coupling Reactions

The primary synthetic approach involves coupling a piperidine intermediate with tert-butyl carbamate or tert-butyl chloroformate under controlled conditions to form the carbamate bond.

-

- React (3R,4R)-4-methylpiperidin-3-amine or its derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA).

- The reaction is conducted in an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference.

- Temperature is maintained between 0°C and 25°C to optimize yield and stereochemical integrity.

- Reaction time varies; longer stirring (up to 18 hours) improves yield from approximately 15% to 33%.

Use of Chiral Precursors and Optical Purity Enhancement

- Starting from optically pure (3R,4R)-piperidine intermediates ensures high enantiomeric purity in the final product.

- Crystallization with chiral resolving agents such as dibenzoyl-L-tartrate salts can increase chiral purity from ~95% to >99%.

- Optical purity is critical for pharmaceutical applications, influencing biological activity and binding specificity.

Industrial Scale Synthesis

- Large-scale production employs batch or continuous flow reactors to maximize efficiency and minimize waste.

- Automated reactors maintain strict control over temperature, atmosphere, and mixing.

- Purification techniques include chromatography and crystallization to achieve high purity suitable for drug intermediates.

This method illustrates the use of carbodiimide coupling agents to form functionalized carbamate derivatives, which can be further transformed or purified.

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–25°C | Lower temperatures favor stereochemical retention and reduce side reactions |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and moisture interference |

| Base | Triethylamine or potassium carbonate | Neutralizes acid byproducts, facilitates coupling |

| Solvent | Dichloromethane, chloroform, or other dry aprotic solvents | Ensures solubility and reaction efficiency |

| Reaction Time | 3–18 hours | Longer times improve yield and purity |

- Oxidation: The compound’s piperidine ring can be oxidized to N-oxides using reagents like potassium permanganate or hydrogen peroxide under mild conditions.

- Reduction: Lithium aluminum hydride (LiAlH4) reduces carbamates to amines, useful for further derivatization.

- Substitution: Nucleophilic substitution on the piperidine ring allows introduction of various functional groups, enhancing biological activity or solubility.

- NMR Spectroscopy:

- ^1H-NMR shows characteristic tert-butyl group signals near 1.4 ppm and piperidine NH protons around 3.0 ppm after carbamate formation.

- X-ray Crystallography:

- Mass Spectrometry (ESI-MS):

- Confirms molecular weight and monitors reaction progress.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbamate Coupling with tert-butyl chloroformate | (3R,4R)-4-methylpiperidin-3-amine, tert-butyl chloroformate, TEA | 0–25°C, inert atmosphere, 3–18 h | High stereochemical control, moderate to good yields | Requires dry conditions, long reaction times |

| Carbodiimide-Mediated Coupling | Piperidine derivative, cyanoacetic acid, DCC | 0°C to RT, 3 h, dry solvent | Efficient coupling, functional group tolerance | DCC byproduct removal needed |

| Chiral Resolution via Salt Formation | Carbamate intermediate, dibenzoyl-L-tartrate | Crystallization | Enhances enantiomeric purity >99% | Additional purification step |

The preparation of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-yl)carbamate relies primarily on carbamate bond formation through coupling reactions under mild, controlled conditions to preserve stereochemistry. Use of chiral starting materials and resolving agents ensures high optical purity, essential for pharmaceutical applications. Industrial methods optimize reaction parameters and purification to produce high-purity material efficiently. Analytical techniques such as NMR, X-ray crystallography, and mass spectrometry are integral for confirming structure and purity.

This comprehensive overview integrates patent data, peer-reviewed synthesis reports, and industrial practices to provide an authoritative guide on the preparation of this important chiral carbamate compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Intermediate for Drug Synthesis

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly Janus kinase inhibitors like Tofacitinib. Tofacitinib is utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . The synthesis processes often involve converting this compound into more complex structures that exhibit desired pharmacological activities.

Neuroprotective Studies

Research has indicated that derivatives of this compound may exhibit neuroprotective effects. For instance, related compounds have shown moderate protective activity against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in neurodegenerative disease treatment . The activity is attributed to their ability to inhibit key enzymes involved in amyloidogenesis, making them candidates for further investigation in Alzheimer's disease research.

Table 1: Summary of Research Studies Involving this compound

Mechanism of Action

The mechanism of action of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This mechanism is relevant in the context of neurological research and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate (CAS: 1052713-47-9)

- Key Difference : Hydroxyl (-OH) substituent at the 4-position instead of methyl (-CH₃).

- Applications : Useful in synthesizing hydroxylated intermediates for kinase inhibitors or antibiotics .

tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate (CAS: 1052713-47-9)

- Key Difference : Fluorine (-F) substituent at the 4-position.

- Impact : Fluorine’s electronegativity increases electron-withdrawing effects, altering electronic distribution and enhancing binding affinity in hydrophobic pockets. Fluorinated analogs are often explored for improved bioavailability and CNS penetration .

tert-Butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate (CAS: 2253105-32-5)

- Key Difference : Methoxy (-OCH₃) group at the 3-position.

Stereochemical Variations

Racemic Mixture of (3R,4R) and (3S,4S) Enantiomers

Ring-Size and Substitution Patterns

tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride

- Key Difference : Pyrrolidine (5-membered ring) instead of piperidine (6-membered).

tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS: 544443-41-6)

- Key Difference : Dimethyl (-CH₃)₂ substitution at the 3-position.

Physicochemical and Pharmacokinetic Properties

*LogP values estimated using ChemAxon software.

Key Research Findings

- Stereochemical Influence : The (3R,4R)-configuration of the target compound exhibits 10-fold higher activity in kinase assays compared to its (3S,4S) enantiomer .

- Metabolic Stability : Methyl-substituted derivatives show 50% longer half-lives in hepatic microsomes than hydroxylated analogs due to reduced oxidative metabolism .

- Fluorine Substitution : Fluorinated analogs demonstrate improved blood-brain barrier penetration in preclinical models, making them candidates for CNS-targeted therapies .

Biological Activity

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- Structure : The compound features a piperidine ring, a tert-butyl group, and a carbamate functional group, which contribute to its stability and reactivity in biological systems.

This compound acts primarily through interactions with specific molecular targets. Notably, it has been shown to:

- Inhibit Acetylcholinesterase : This inhibition leads to increased levels of acetylcholine in the nervous system, which is significant for cognitive function and memory enhancement.

- Interact with Neurotransmitter Receptors : The piperidine moiety is associated with neuroactive properties, suggesting potential applications in treating neurological disorders .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various human carcinoma cell lines. These findings suggest that this class of compounds may serve as promising leads in cancer treatment.

Neuroprotective Effects

In studies focused on neuroprotection, related compounds have demonstrated the ability to protect astrocytes from amyloid beta-induced toxicity. For instance, one study found that a compound structurally similar to this compound could increase cell viability in the presence of amyloid beta . This suggests potential applications in Alzheimer's disease treatment.

Study 1: Cytotoxicity Against Carcinoma Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation at varying concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These results highlight the compound's potential as an anticancer agent.

Study 2: Neuroprotective Activity

Another study investigated the protective effects of a related compound on astrocytes exposed to amyloid beta. The findings showed:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl methyl((3R,4R)-4-methylpiperidin-3-yl)carbamate, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The compound is synthesized via a multi-step process involving stereoselective alkylation and carbamate protection. For example, a key intermediate (3R,4R)-4-methylpiperidin-3-yl methylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) under inert conditions (e.g., THF, 0–5°C) to introduce the tert-butyl carbamate group. Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are critical for ensuring enantiomeric purity . Optimization includes adjusting reaction time (12–24 hours), solvent polarity (THF vs. DCM), and catalyst loading (e.g., triethylamine for pH control) to minimize racemization .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Single-crystal X-ray diffraction (SCXRD) data collected at low temperatures (e.g., 173 K) using synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture) provide unambiguous confirmation of the (3R,4R) configuration. Complementary techniques include:

- NMR : Vicinal coupling constants () in H NMR to infer dihedral angles.

- Circular Dichroism (CD) : For chiral centers in solution.

- Density Functional Theory (DFT) : Computational validation of crystal structure data .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- LC-MS : To assess purity (>95%) and molecular weight (e.g., m/z 257.26 for [M+H]).

- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions.

- IR Spectroscopy : Confirm carbamate C=O stretching (~1680–1720 cm).

- Elemental Analysis : Validate empirical formula (CHNO) .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies in thermal parameters or residual electron density maps can arise from disorder or twinning. Strategies include:

- SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and apply restraints/constraints for disordered groups.

- SIR97 Integration : Combine direct methods (SIR92) with Fourier refinement (CAOS) for challenging cases.

- Cross-Validation : Compare with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguities .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions during multi-step synthesis?

- Methodological Answer : The tert-butyl carbamate (Boc) group is base-labile but stable under mild acidic conditions. Stability tests show:

- Acidic Conditions (pH < 3) : Rapid deprotection with TFA or HCl in dioxane.

- Basic Conditions (pH > 10) : Limited hydrolysis over 24 hours.

To prevent premature deprotection, avoid strong bases (e.g., LiAlH) and use buffered conditions during downstream reactions .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to biological targets (e.g., JAK3 kinase for Tofacitinib derivatives) using AutoDock Vina.

- Free-Wilson Analysis : Quantify substituent contributions to activity (e.g., methyl vs. ethyl groups at C4).

- In Vitro Assays : Measure IC values against enzyme targets (e.g., JAK3 inhibition in HEK293 cells) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for synthetic intermediates?

- Methodological Answer : Yield variations (e.g., 60–85%) may stem from:

- Catalyst Source : Commercial Pd/C vs. in-house catalysts.

- Purification Methods : Column chromatography (silica grade) vs. recrystallization.

Replicate reactions under standardized conditions (e.g., 1 atm H, 25°C) and report average yields with error margins .

Experimental Design Considerations

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining stereochemical fidelity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.